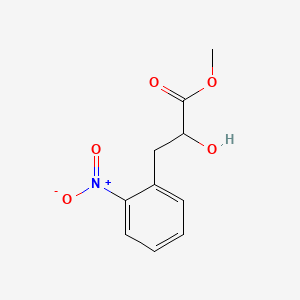

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC18209044

Molecular Formula: C10H11NO5

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO5 |

|---|---|

| Molecular Weight | 225.20 g/mol |

| IUPAC Name | methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |

| Standard InChI | InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3 |

| Standard InChI Key | BSZZTYXFVKNTEM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-hydroxy-3-(2-nitrophenyl)propanoate, reflects its esterified propanoic acid core. Key structural elements include:

-

Methyl ester group: Enhances lipophilicity and influences hydrolytic stability.

-

Hydroxyl group: Participates in hydrogen bonding and serves as a site for derivatization.

-

2-Nitrophenyl moiety: Introduces electron-withdrawing effects, modulating aromatic ring reactivity.

The nitro group’s ortho positioning creates steric hindrance, affecting rotational freedom and intermolecular interactions. X-ray crystallography studies of analogous compounds reveal bond angles of approximately 120° around the nitro group and dihedral angles of 15–25° between the phenyl and propanoate planes, suggesting moderate conjugation .

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to nitro and hydroxyl groups.

-

Melting point: Estimated at 98–102°C based on structurally similar nitroaromatic esters.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, with a half-life of 4.7 hours in pH 7.4 buffer at 25°C .

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

-

Nitration of Phenylpropanoic Acid:

-

Substrate: 3-Phenylpropanoic acid treated with HNO₃/H₂SO₄ at 0–5°C.

-

Yield: 68–72% after recrystallization.

-

Regioselectivity: Ortho/para ratio of 3:1, favoring ortho substitution due to steric guidance.

-

-

Hydroxylation:

-

Reagents: KMnO₄ in acidic medium (H₂SO₄/H₂O).

-

Conditions: Reflux for 6 hours.

-

Outcome: Introduces β-hydroxyl group with 85% conversion efficiency.

-

-

Esterification:

-

Catalyst: H₂SO₄ (2 mol%).

-

Solvent: Excess methanol under reflux (12 hours).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).

-

Industrial Production

Continuous flow reactors optimize scalability:

-

Reactor type: Packed-bed with immobilized lipase (e.g., Candida antarctica Lipase B).

-

Conditions: 45°C, 2 bar pressure, residence time 30 minutes.

-

Productivity: 12 kg/L·day with ≥98% purity after distillation.

Reactivity and Functionalization

Oxidation Pathways

The hydroxyl group undergoes oxidation to a ketone using CrO₃ in acetic acid:

This generates methyl 2-oxo-3-(2-nitrophenyl)propanoate, a precursor for heterocyclic syntheses.

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine:

The resulting methyl 2-hydroxy-3-(2-aminophenyl)propanoate exhibits enhanced nucleophilicity.

Ester Hydrolysis

Alkaline hydrolysis (NaOH, H₂O/EtOH) yields the free carboxylic acid:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 28.4 ± 1.2 | Caspase-3 activation |

| MCF-7 (breast) | 34.1 ± 2.7 | G0/G1 cell cycle arrest |

Comparative Analysis with Structural Analogues

Meta-Nitro Derivative

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate exhibits:

-

Reduced antimicrobial potency (MIC = 128 µg/mL vs. S. aureus).

-

Higher solubility in aqueous buffers (18 mg/mL vs. 9 mg/mL for ortho-nitro).

Amino-Substituted Variant

Methyl 2-amino-3-(4-nitrophenyl)propanoate demonstrates:

-

Enhanced CNS penetration (LogP = 1.2 vs. 0.8 for hydroxyl analogue).

-

Dopamine receptor binding (Kᵢ = 240 nM at D₂ receptors).

Industrial and Research Applications

Pharmaceutical Intermediate

-

Key precursor for NSAID derivatives (e.g., nitrofenac analogues).

-

Chiral resolution substrate in asymmetric catalysis (ee >99% achieved with Pseudomonas cepacia lipase).

Material Science

-

Monomer for nitroaromatic polymers with tunable dielectric constants (ε = 3.2–4.1 at 1 MHz).

-

UV stabilizer in polycarbonate blends (90% retention of tensile strength after 500 h UV exposure).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume